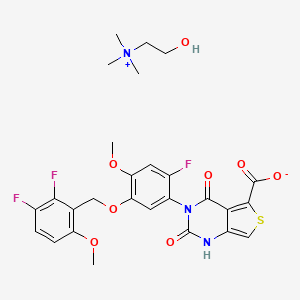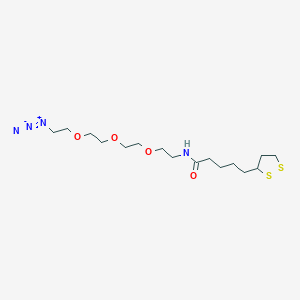
LP-935509
Descripción general
Descripción
LP-935509 es un inhibidor de molécula pequeña que se dirige a la cinasa 1 asociada a la proteína adaptadora 2 (AAK1). Es conocido por sus posibles aplicaciones terapéuticas en el tratamiento del dolor neuropático. This compound es altamente penetrante en el cerebro y exhibe una potente actividad inhibitoria contra AAK1, así como otras cinasas como BIKE y la cinasa asociada a la ciclina G .
Aplicaciones Científicas De Investigación
LP-935509 tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como un compuesto de herramienta para estudiar la inhibición de cinasas y las vías de transducción de señales.
Biología: Investigado por su papel en la modulación de los procesos celulares y las interacciones de proteínas.
Medicina: Explorado como un posible agente terapéutico para tratar el dolor neuropático y otros trastornos neurológicos.
Industria: Utilizado en programas de descubrimiento y desarrollo de fármacos para identificar nuevos objetivos terapéuticos y optimizar los candidatos a fármacos .
Mecanismo De Acción
LP-935509 ejerce sus efectos inhibiendo la cinasa 1 asociada a la proteína adaptadora 2 (AAK1). Esta cinasa juega un papel crucial en la endocitosis mediada por clatrina y el tráfico de receptores. Al inhibir AAK1, this compound interrumpe estos procesos, lo que lleva a una reducción de la señalización del dolor y la modulación de otras vías celulares. El compuesto también inhibe otras cinasas como BIKE y la cinasa asociada a la ciclina G, lo que contribuye a sus amplios efectos biológicos .
Análisis Bioquímico
Biochemical Properties
LP-935509 plays a crucial role in biochemical reactions by inhibiting specific kinases. It is an effective inhibitor of AAK1 with an IC50 of 3.3 nM and a Ki of 0.9 nM . Additionally, this compound inhibits BIKE (IC50 = 14 nM) and GAK (IC50 = 320 nM) . These interactions are ATP-competitive, meaning this compound competes with ATP for binding to the active site of these kinases. The inhibition of these kinases can modulate various cellular processes, including endocytosis and signal transduction.
Cellular Effects
This compound has been shown to influence various cellular processes. It inhibits the phosphorylation of the μ2 subunit of the adaptor protein complex, which is involved in clathrin-mediated endocytosis . This inhibition can affect the internalization of receptors and other proteins, thereby modulating cell signaling pathways. This compound also exhibits dose-dependent inhibition of SARS-CoV-2 S-RBD internalization into host cells . Furthermore, it has been observed to reduce pain behavior in animal models, indicating its potential in modulating pain signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of AAK1, BIKE, and GAK, where it competes with ATP. By inhibiting these kinases, this compound prevents the phosphorylation of their substrates, which can alter various cellular processes. For instance, the inhibition of AAK1 by this compound reduces the phosphorylation of the μ2 subunit, thereby affecting clathrin-mediated endocytosis . This inhibition can also modulate pain signaling pathways, as evidenced by the reduction in pain behavior in animal models .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown a robust reduction in pain behavior within minutes of administration . The effects of this compound on spontaneous firing in the spinal cord begin within 8 minutes of infusion and achieve near-complete blockade of injury-induced activity by 10 minutes . The blockade persists for another 10 minutes before showing a partial reversal, consistent with an expected reduction in drug levels . These findings indicate that this compound has a rapid onset of action and a relatively short duration of effect in laboratory settings.
Dosage Effects in Animal Models
This compound exhibits dose-dependent effects in animal models. In male C57BL/6J mice with spinal nerve ligation injury, oral administration of this compound at doses of 10, 30, and 60 mg/kg caused a dose-dependent reduction in pain behavior . Similarly, in male Sprague-Dawley rats with chronic constriction injury, this compound at doses of 0.1, 0.3, 1, 3, 10, and 30 mg/kg caused a dose-dependent reversal of thermal hyperalgesia and mechanical allodynia . These findings suggest that this compound is effective at reducing pain behavior in a dose-dependent manner.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with various enzymes. It is metabolized in the liver and exhibits a plasma half-life of 3.6 hours when administered orally . The metabolic pathways of this compound involve its conversion to various metabolites, which are then excreted from the body. The specific enzymes involved in the metabolism of this compound have not been fully elucidated, but it is likely that cytochrome P450 enzymes play a role in its biotransformation.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is an orally active compound with 100% oral bioavailability . Upon administration, this compound is distributed throughout the body, including the brain and spinal cord . The compound’s ability to penetrate the blood-brain barrier is particularly important for its efficacy in treating neuropathic pain. This compound binds to AAK1 in the brain and spinal cord, and its binding site occupancy correlates with its antinociceptive effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with its target kinases. This compound inhibits the phosphorylation of the μ2 subunit of the adaptor protein complex, which is involved in clathrin-mediated endocytosis . This interaction occurs at the plasma membrane and within endocytic vesicles. The specific targeting signals or post-translational modifications that direct this compound to these compartments have not been fully characterized, but its ability to inhibit kinase activity suggests that it is localized to areas where these kinases are active.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
LP-935509 se sintetiza a través de una serie de reacciones químicas que involucran la formación de su estructura principal y la posterior funcionalización. La ruta sintética generalmente involucra los siguientes pasos:
- Formación de la estructura principal a través de una reacción de condensación.
- Funcionalización de la estructura principal mediante la introducción de varios sustituyentes.
- Purificación y aislamiento del producto final.
Las condiciones de reacción a menudo involucran el uso de disolventes orgánicos, catalizadores y condiciones específicas de temperatura y presión para optimizar el rendimiento y la pureza del compuesto .
Métodos de Producción Industrial
La producción industrial de this compound implica escalar la síntesis de laboratorio a una escala mayor. Esto requiere la optimización de las condiciones de reacción, los procesos de purificación y las medidas de control de calidad para garantizar la coherencia y la reproducibilidad. El uso de reactores automatizados y técnicas analíticas avanzadas es común en la producción industrial para lograr una alta eficiencia y rendimiento .
Análisis De Reacciones Químicas
Tipos de Reacciones
LP-935509 experimenta varias reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un grupo funcional por otro.
Reactivos y Condiciones Comunes
Oxidación: Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los reactivos comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir derivados reducidos de this compound .
Comparación Con Compuestos Similares
Compuestos Similares
LX9211: Otro inhibidor de AAK1 con potencial terapéutico similar.
BMT-046091: Un radioligando selectivo utilizado para estudiar la distribución de AAK1 y la participación del objetivo.
Unicidad de LP-935509
This compound es único debido a su alta penetración en el cerebro y su potente actividad inhibitoria contra múltiples cinasas. Su capacidad para revertir el comportamiento del dolor establecido y su amplia aplicabilidad en varios campos de investigación lo convierten en un compuesto valioso para la investigación científica .
Propiedades
IUPAC Name |
propan-2-yl 4-[3-(2-methoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-yl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-14(2)29-20(27)25-11-9-24(10-12-25)17-6-8-26-18(23-17)16(13-22-26)15-5-4-7-21-19(15)28-3/h4-8,13-14H,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOYSJIWTIHOGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N1CCN(CC1)C2=NC3=C(C=NN3C=C2)C4=C(N=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of LP935509?
A1: LP935509 is a dual inhibitor of both Adapter-associated kinase 1 (AAK1) and Bone Morphogenic Protein 2-inducible kinase (BMP2K) [, ]. These kinases are involved in various cellular processes, and inhibiting them can lead to different downstream effects.
Q2: What is the role of LP935509 in hypoxia-induced apoptosis in cardiomyocytes?
A2: Research suggests that LP935509 reduces hypoxia-induced apoptosis in cardiomyocytes []. While the exact mechanism is still under investigation, it is believed that inhibition of BMP2K, rather than AAK1, plays a crucial role in this protective effect. Further research is being conducted to fully understand the signaling pathways involved.
Q3: How does LP935509 impact neuropathic pain, and what is the proposed mechanism?
A3: Studies have shown that LP935509 demonstrates antinociceptive effects in various animal models of neuropathic pain []. It is proposed that LP935509's inhibition of AAK1 in the spinal cord leads to a reduction in pain signaling. This antinociceptive effect appears to be linked to α2 adrenergic signaling, a pathway known to modulate pain perception.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B608574.png)


![Carbamic acid, N,N-dimethyl-, 3-[[[(2S)-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]carbonyl]amino]phenyl ester](/img/structure/B608577.png)








